molecular formula C7H9ClN2O B1215485 Clazamycin A CAS No. 71806-55-8

Clazamycin A

Cat. No.: B1215485
CAS No.: 71806-55-8
M. Wt: 172.61 g/mol
InChI Key: DVCHIDKMDZZKBR-FSPLSTOPSA-N
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Mechanism of Action

Target of Action

Clazamycin A, a pyrrolizidine natural product produced by Streptomyces species, has been found to exhibit antibacterial activity against a variety of bacteria, including Pseudomonas aeruginosa . The primary targets of this compound are therefore the bacterial cells that cause these infections .

Mode of Action

It has been shown to react with nucleophiles at the c1-position via a novel michael-type reaction . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .

Biochemical Pathways

By interfering with these crucial processes, this compound disrupts the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is achieved through its interaction with nucleophiles in the bacterial cells and its interference with essential bacterial functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antibiotics like this compound . These factors can include the presence of other microorganisms, the pH of the environment, temperature, and the presence of other substances that can interact with the antibiotic . Understanding these factors is crucial for optimizing the use of antibiotics and managing antibiotic resistance .

Biochemical Analysis

Biochemical Properties

Clazamycin A plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits DNA replication and membrane transport in Escherichia coli . The compound interacts with components of the cytoplasmic membrane, causing rapid inhibition of membrane transport of specific nutrients, such as N-acetylglucosamine and leucine . This inhibition disrupts the normal biochemical processes within the bacterial cells, leading to their eventual death.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In Escherichia coli, it inhibits DNA replication and membrane transport, leading to the elongation of bacterial cells and a decrease in viable cell numbers . The compound also affects the incorporation of radioactive thymidine, uridine, leucine, and N-acetylglucosamine into cellular macromolecules . These disruptions in cellular processes ultimately impair cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits DNA synthesis at the polymerization step, as evidenced by the accumulation of thymidine-derived radioactivity as dTTP in the cells . This inhibition of DNA synthesis is a critical aspect of its antibacterial activity. Additionally, this compound’s interaction with the cytoplasmic membrane components leads to the inhibition of membrane transport of specific nutrients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can inhibit DNA replication and membrane transport in Escherichia coli over extended periods . The stability of this compound ensures its prolonged antibacterial activity, making it a valuable antibiotic for laboratory research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased antibacterial activity, but they may also lead to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s antibacterial efficacy while minimizing potential toxicity. Animal studies have provided valuable insights into the dosage-dependent effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are crucial for DNA replication and membrane transport . The inhibition of these metabolic pathways disrupts the normal biochemical processes within the bacterial cells, leading to their death. Understanding the metabolic pathways affected by this compound is essential for elucidating its mechanism of action.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In Escherichia coli, this compound inhibits the membrane transport of specific nutrients, such as N-acetylglucosamine and leucine . This inhibition affects the localization and accumulation of these nutrients within the bacterial cells, disrupting their normal function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound targets the cytoplasmic membrane components, leading to the inhibition of membrane transport of specific nutrients . This targeting is essential for its antibacterial activity, as it disrupts the normal biochemical processes within the bacterial cells. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clazamycin A is typically synthesized through microbial fermentation using Streptomyces species . The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions to produce the antibiotic. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with optimized conditions to maximize yield. After fermentation, the compound is extracted, purified, and formulated for various applications .

Properties

IUPAC Name

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCHIDKMDZZKBR-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71806-55-8
Record name Clazamycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Clazamycin A as an antibacterial agent?

A1: this compound exhibits its antibacterial activity through a multi-targeted approach, primarily affecting DNA replication and membrane transport in bacteria like Escherichia coli []. Specifically, it inhibits DNA synthesis at the polymerization step, leading to the accumulation of deoxythymidine triphosphate (dTTP) []. This suggests that this compound might interact with enzymes involved in DNA elongation. Additionally, it disrupts the membrane transport of essential nutrients like N-acetylglucosamine and leucine, further hindering bacterial growth [].

Q2: Does this compound affect DNA repair mechanisms in bacteria?

A2: Interestingly, while this compound inhibits regular DNA synthesis, it does not seem to affect DNA repair mechanisms. Research shows that DNA repair synthesis induced by bleomycin in toluene-treated E. coli cells remained unaffected by this compound []. This suggests a certain level of specificity in its mechanism of action towards active DNA replication processes.

Q3: How does the chemical structure of Clazamycin relate to its reactivity?

A3: Clazamycin exists as two diastereomers, this compound and Clazamycin B, which can interconvert in solution via an azacyclooctenone intermediate []. The C1 position of the conjugated amidine system in Clazamycin is susceptible to nucleophilic attack, enabling Michael-type addition reactions []. This reactivity is crucial for its biological activity and has been exploited to reduce its toxicity through conjugation with thiol-containing nucleophiles like mesna [].

Q4: Are there any structural insights into this compound?

A4: While a full spectroscopic characterization is not available within the provided abstracts, the crystal and molecular structure of this compound has been elucidated []. This structural information can be crucial for understanding its interactions with biological targets and for designing potential derivatives with improved activity or pharmacological properties.

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